(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Cyclization: Formation of the bicyclic core structure through a cyclization reaction.
Fluorination: Introduction of the fluorine atom at the desired position using a fluorinating agent.
Amination: Introduction of the amino group through an amination reaction.
Carboxylation: Addition of carboxyl groups to complete the structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group under oxidative conditions.
Reduction: Reduction of the carboxyl groups to alcohols.
Substitution: Substitution reactions involving the fluorine atom or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with metabotropic glutamate receptors.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through its interaction with metabotropic glutamate receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction influences various signaling pathways involved in neurotransmission and neuronal plasticity .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid: Another potent mGlu2 receptor agonist.
(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride: A selective mGlu2/3 receptor antagonist.
Uniqueness
What sets (1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid apart is its specific fluorine substitution, which can significantly influence its binding affinity and selectivity for metabotropic glutamate receptors. This unique structural feature makes it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents .
Properties
Molecular Formula |
C8H10FNO4 |
---|---|
Molecular Weight |
203.17 g/mol |
IUPAC Name |
(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-2-1-8(10,7(13)14)5-3(2)4(5)6(11)12/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2?,3-,4-,5-,8?/m0/s1 |
InChI Key |
WLYANNSIDDXEGE-DKVVUBTKSA-N |
Isomeric SMILES |
C1C([C@H]2[C@@H]([C@H]2C1(C(=O)O)N)C(=O)O)F |
Canonical SMILES |
C1C(C2C(C2C1(C(=O)O)N)C(=O)O)F |
Origin of Product |
United States |
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